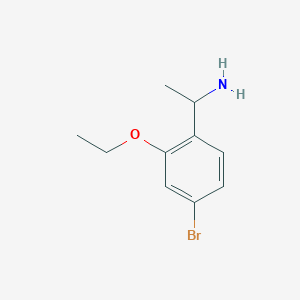
1-(4-Bromo-2-ethoxyphenyl)ethylamine
Übersicht
Beschreibung
1-(4-Bromo-2-ethoxyphenyl)ethylamine is an organic compound with the molecular formula C10H14BrNO It is a derivative of phenethylamine, characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-ethoxyphenyl)ethylamine can be synthesized through several methods. One common approach involves the bromination of 2-ethoxyphenylacetic acid followed by amination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2-ethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Hydroxy, cyano, or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-ethoxyphenyl)ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)ethylamine involves its interaction with various molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2,5-dimethoxyphenyl)ethylamine: Similar structure but with an additional methoxy group at the 5-position.
1-(4-Bromo-3,5-dimethoxyphenyl)ethylamine: Similar structure with methoxy groups at both the 3- and 5-positions.
Uniqueness: 1-(4-Bromo-2-ethoxyphenyl)ethylamine is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-ethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNJRPVDYMSAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)



![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)


![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)
